3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

Medicinal Chemistry ADME Lipophilicity

This 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a privileged scaffold with dual Br/CN functionality absent in non-brominated or non-nitrile analogs. The bromine atom serves as a reactive Suzuki-Miyaura cross-coupling handle for late-stage diversification, while the nitrile group tunes lipophilicity (XLogP3 1.1 vs 0.1 for non-Br analog) and hydrogen-bonding capacity (3 HBA vs 2), directly impacting membrane permeability and metabolic stability. Ideal for kinase/GPCR lead optimization, CYP51-targeting fungicide discovery, MOF ligand design, and PROTAC linker conjugation. Do not substitute—only this exact substitution pattern preserves synthetic route validity and SAR integrity.

Molecular Formula C4H3BrN4
Molecular Weight 187 g/mol
CAS No. 1350521-71-9
Cat. No. B1527165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
CAS1350521-71-9
Molecular FormulaC4H3BrN4
Molecular Weight187 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)C#N
InChIInChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3
InChIKeySADMJXPDCHSGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS 1350521-71-9) – Procurement Baseline & Core Physicochemical Profile


3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS 1350521-71-9) is a halogenated heterocyclic building block belonging to the 1,2,4-triazole family. Its molecular formula is C4H3BrN4, with a molecular weight of 187.00 g/mol [1]. The compound features a bromine atom at the 3-position and a nitrile group at the 5-position, rendering it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Key computed physicochemical properties include an XLogP3 value of 1.1, zero rotatable bonds, and a topological polar surface area of 54.5 Ų [1]. It is commercially available from multiple reputable vendors at standard purities of 95% .

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS 1350521-71-9): Why In-Class Substitution Introduces Unacceptable Risk in Lead Optimization and Scale-Up


While the 1,2,4-triazole core is ubiquitous, simple substitution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile with a non-brominated analog (e.g., 1-methyl-1H-1,2,4-triazole-5-carbonitrile) or a non-nitrile analog (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole) is not a scientifically sound practice. The presence of both the bromine and nitrile moieties creates a unique physicochemical and reactivity profile. The bromine atom serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that is impossible with the non-halogenated analog. Simultaneously, the nitrile group significantly alters lipophilicity (XLogP3 1.1 vs. 0.1 for the non-bromo analog [1]) and hydrogen-bonding capacity compared to the non-nitrile analog (H-bond acceptors: 3 vs. 2 [2]). These differences directly impact membrane permeability, metabolic stability, and binding affinity in biological assays. Substituting with an analog lacking either group fundamentally changes the compound's behavior in both synthetic sequences and biological systems, invalidating any structure-activity relationship (SAR) data or synthetic route developed for the target compound.

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS 1350521-71-9): Quantitative Evidence Guide for Differentiated Procurement


Lipophilicity (XLogP3) – A 10-Fold Increase Over the Non-Brominated Analog Drives Membrane Permeability

The target compound exhibits a computed XLogP3 value of 1.1 [1]. In contrast, the non-brominated analog, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, has an XLogP3 value of 0.1 [2]. This 10-fold difference (1.0 log unit) translates to a significantly higher predicted octanol-water partition coefficient, which is directly correlated with enhanced passive membrane permeability and potential blood-brain barrier penetration.

Medicinal Chemistry ADME Lipophilicity

Hydrogen Bond Acceptor (HBA) Count – A Critical Differentiator for Target Engagement and Solubility

The target compound possesses three hydrogen bond acceptor (HBA) atoms (three nitrogens in the triazole ring and the nitrile group) [1]. In comparison, the non-nitrile analog, 3-bromo-1-methyl-1H-1,2,4-triazole, has only two HBA atoms [2]. The additional HBA in the target compound can form an extra hydrogen bond with biological targets, potentially increasing binding affinity and specificity. It also contributes to enhanced aqueous solubility compared to the non-nitrile analog, which lacks the polar nitrile group.

Medicinal Chemistry Molecular Recognition Solubility

Synthetic Versatility – The Bromine Atom as a Privileged Handle for Cross-Coupling Chemistry

The presence of a bromine atom at the 3-position of the triazole ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid construction of diverse compound libraries from a single, advanced intermediate. In contrast, the non-halogenated analog, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, lacks this reactive site and is therefore a synthetic dead-end for many diversification strategies. The bromine atom in the target compound is a privileged functionality in medicinal chemistry due to its balance of stability and reactivity.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Computed LogP Comparison vs. Non-Methylated Analog – Fine-Tuning Lipophilicity for ADME Optimization

The target compound (XLogP3 = 1.1) [1] exhibits a slightly lower computed lipophilicity compared to its non-methylated counterpart, 5-bromo-1H-1,2,4-triazole-3-carbonitrile (XLogP3 = 1.3) [2]. This -0.2 log unit difference, while modest, represents a significant structural nuance. The presence of the N-methyl group in the target compound reduces lipophilicity relative to the unsubstituted NH-triazole, which is often a desirable modification to improve metabolic stability and reduce off-target binding (e.g., hERG channel).

Medicinal Chemistry ADME Lipophilicity

Conformational Rigidity (Rotatable Bonds = 0) – Minimizing Entropic Penalty in Target Binding

The target compound has zero rotatable bonds [1]. This is a key feature for a building block intended for incorporation into larger molecules. A rigid core minimizes the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity compared to more flexible analogs. While this is a class-level characteristic shared by many 1,2,4-triazoles, it is a critical differentiator when selecting a heteroaryl core for a lead optimization program, as it contrasts with other heterocyclic scaffolds (e.g., alkyl-substituted pyrazoles) that introduce additional degrees of conformational freedom.

Medicinal Chemistry Conformational Analysis Molecular Design

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (CAS 1350521-71-9): Evidence-Based Application Scenarios for Procurement Justification


Medicinal Chemistry Lead Optimization: Expanding SAR via Suzuki-Miyaura Cross-Coupling

This compound is an ideal advanced intermediate for lead optimization programs targeting kinases, GPCRs, or other protein families where 1,2,4-triazoles are privileged scaffolds. The bromine atom at the 3-position enables rapid library synthesis via palladium-catalyzed cross-coupling with diverse aryl or heteroaryl boronic acids [1]. This allows for efficient exploration of chemical space around the triazole core. The quantifiably higher lipophilicity (XLogP3 = 1.1 vs. 0.1 for the non-bromo analog) [2] makes it particularly suitable for programs aiming for CNS penetration or for optimizing membrane permeability in cellular assays.

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

1,2,4-Triazole derivatives are well-established scaffolds in agrochemicals, most notably as fungicides targeting CYP51. The 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile provides a versatile starting point for generating novel analogs with potentially improved efficacy or environmental profiles. The bromine handle [1] is crucial for introducing various aromatic groups known to enhance fungicidal activity, while the nitrile group contributes to overall metabolic stability and target binding. Its distinct lipophilicity profile compared to non-brominated or non-methylated analogs [2] offers a valuable tool for fine-tuning physicochemical properties to meet specific agrochemical requirements.

Academic Research: Synthesis of Metal-Organic Frameworks (MOFs) or Functional Materials

The rigid, planar structure of the triazole core, combined with the nitrile and bromine functional groups, makes this compound a promising ligand for the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers. The nitrile group can coordinate to metal centers, while the bromine atom [1] provides a site for post-synthetic modification (PSM) of the framework. This dual functionality is a key differentiator, allowing for the creation of materials with tunable porosity, catalytic activity, or sensing capabilities that are not accessible using simpler triazole building blocks.

Chemical Biology: Development of Activity-Based Probes (ABPs) or PROTACs

The combination of a rigid triazole core, a reactive bromine handle [1], and a nitrile group with a defined hydrogen-bonding capacity (3 HBA) [2] makes this compound a suitable building block for the synthesis of complex chemical biology tools. The bromine atom can be used to install a linker for conjugation to a fluorophore or an E3 ligase ligand (for PROTAC development). The specific physicochemical properties, particularly the balanced lipophilicity (XLogP3 = 1.1) [3], are beneficial for ensuring adequate cell permeability of the final probe or degrader molecule.

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